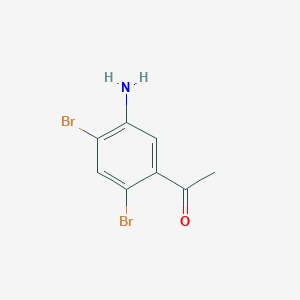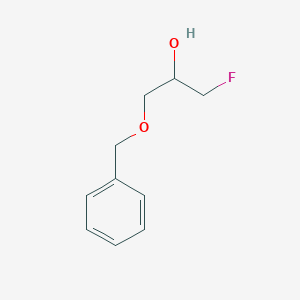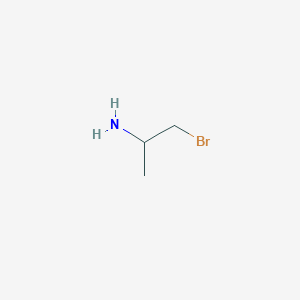
1-Bromopropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromopropan-2-amine is an organic compound with the molecular formula C3H8BrN It is a brominated amine, where a bromine atom is attached to the second carbon of a propane chain, which also bears an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromopropan-2-amine can be synthesized through several methods:
Direct Bromination: One common method involves the bromination of 2-propanamine using bromine or hydrobromic acid. This reaction typically requires a solvent such as acetic acid and is conducted under controlled temperature conditions to prevent over-bromination.
Substitution Reactions: Another method involves the substitution of a hydroxyl group in 2-propanol with a bromine atom using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using hydrobromic acid and appropriate catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromopropan-2-amine undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The amino group can be oxidized to form corresponding imines or nitriles, while reduction reactions can convert it into primary or secondary amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Substitution: Products include alcohols, nitriles, and secondary amines.
Oxidation: Products include imines and nitriles.
Reduction: Products include primary and secondary amines.
Aplicaciones Científicas De Investigación
1-Bromopropan-2-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the development of drugs and therapeutic agents.
Biological Studies: It is used in the study of enzyme mechanisms and protein modifications.
Industrial Applications: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromopropan-2-amine involves its interaction with various molecular targets:
Nucleophilic Attack: The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access.
Protein Modification: It can modify proteins by reacting with amino acid residues, affecting their structure and function.
Comparación Con Compuestos Similares
1-Bromopropan-2-amine can be compared with other similar compounds:
1-Bromopropane: Unlike this compound, 1-Bromopropane lacks an amino group and is primarily used as a solvent.
2-Bromopropane: This compound has the bromine atom on the second carbon but lacks the amino group, making its reactivity and applications different.
1-Bromo-2-propanol: This compound has a hydroxyl group instead of an amino group, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both a bromine atom and an amino group on the same carbon chain, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
1-bromopropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN/c1-3(5)2-4/h3H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAAPVKJGZWWGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
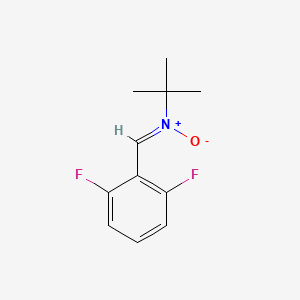
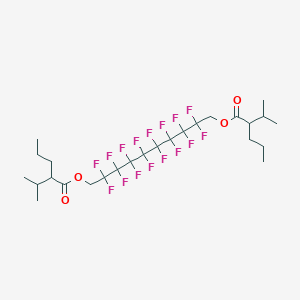
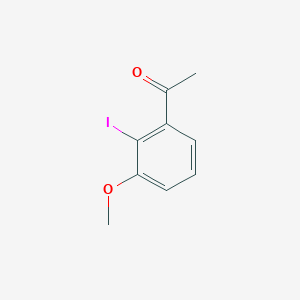
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
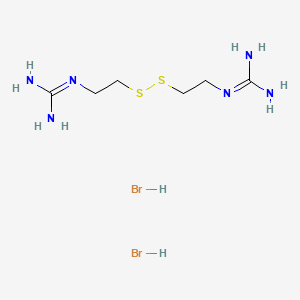

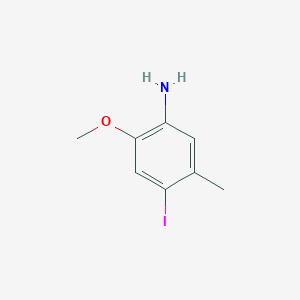
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
